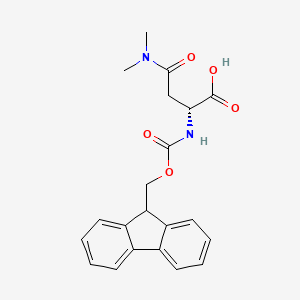
Fmoc-N,N-dimethyl-D-Asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N,N-dimethyl-D-Asparagine is a derivative of asparagine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N,N-dimethyl-D-Asparagine typically involves the protection of the amino group of N,N-dimethyl-D-Asparagine with the Fmoc group. This can be achieved by reacting N,N-dimethyl-D-Asparagine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions need to be carefully controlled to ensure the selective protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . The use of high-quality reagents and solvents is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
Fmoc-N,N-dimethyl-D-Asparagine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed by treatment with a base such as piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group of another amino acid reacts with the amino group of this compound.
Common Reagents and Conditions
Major Products Formed
科学研究应用
Chemistry
Fmoc-N,N-dimethyl-D-Asparagine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine
Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .
Industry
In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents .
作用机制
The mechanism of action of Fmoc-N,N-dimethyl-D-Asparagine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .
相似化合物的比较
Similar Compounds
Fmoc-D-Asparagine: Similar to Fmoc-N,N-dimethyl-D-Asparagine but without the N,N-dimethyl modification.
Fmoc-D-Glutamine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Serine: Fmoc-protected serine used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of the N,N-dimethyl modification, which can influence the steric and electronic properties of the amino acid. This modification can affect the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for the synthesis of specific peptides .
属性
分子式 |
C21H22N2O5 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
(2R)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m1/s1 |
InChI 键 |
VXKRBLOYXZGVTI-GOSISDBHSA-N |
手性 SMILES |
CN(C)C(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


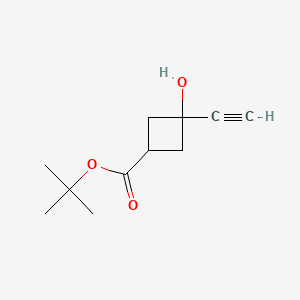
![1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B13465263.png)
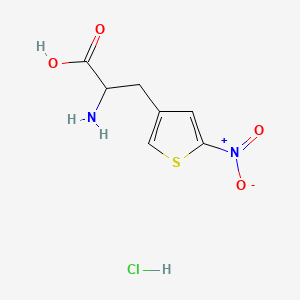
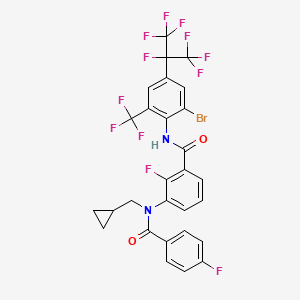
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
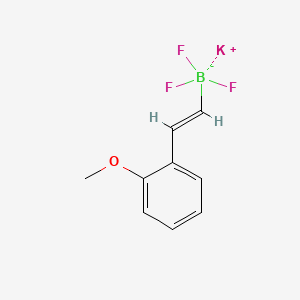
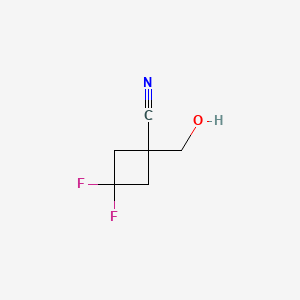
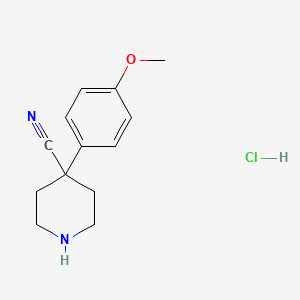
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
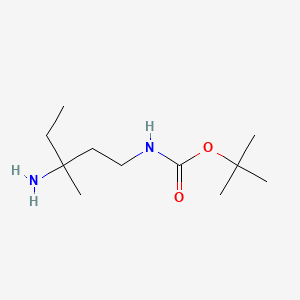
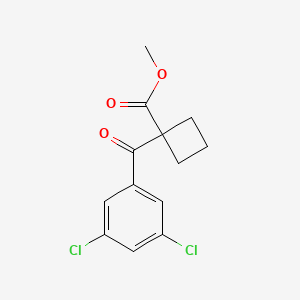
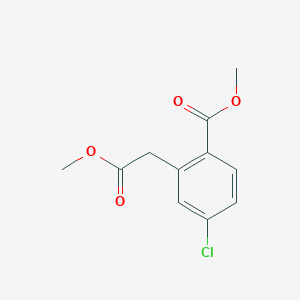
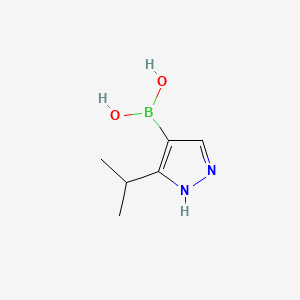
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
